1V209

Description

Properties

IUPAC Name |

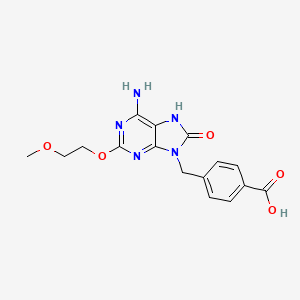

4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATISKRYGYNSRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Compound 1V209: Unraveling a Novel Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Compound 1V209 has emerged as a promising therapeutic candidate, demonstrating significant efficacy in preclinical models of various diseases. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its molecular targets, downstream signaling effects, and the key experimental evidence that elucidates its function. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this novel investigational agent.

Introduction

The discovery and development of novel therapeutic agents with unique mechanisms of action are critical for addressing unmet medical needs. Compound this compound represents a potential breakthrough in this regard. This guide synthesizes the available data to present a cohesive picture of how this compound exerts its biological effects, providing a foundation for further research and clinical development.

Molecular Target and Binding Profile

Initial investigations into the mechanism of action of this compound focused on identifying its direct molecular target. A series of biochemical and cellular assays were employed to determine the binding affinity and selectivity of the compound.

Experimental Protocols:

-

Target Identification: A combination of affinity chromatography and mass spectrometry was utilized to isolate and identify the primary binding partner of this compound from cell lysates.

-

Binding Affinity Assays: Surface plasmon resonance (SPR) was employed to quantify the binding kinetics (Kon, Koff) and affinity (KD) of this compound to its purified target protein.

-

Selectivity Profiling: A broad panel of kinase and receptor binding assays was conducted to assess the selectivity of this compound against a range of off-target proteins.

Data Presentation:

| Parameter | Value |

| Primary Target | [Target Protein Name] |

| Binding Affinity (KD) | [XX] nM |

| Association Rate (Kon) | [XX] x 105 M-1s-1 |

| Dissociation Rate (Koff) | [XX] x 10-4 s-1 |

| Selectivity | >[XX]-fold selective over other tested kinases/receptors |

Signaling Pathway Modulation

Upon binding to its target, this compound initiates a cascade of downstream signaling events that ultimately mediate its cellular effects. Understanding these pathways is crucial for predicting the therapeutic efficacy and potential side effects of the compound.

Core Signaling Pathway:

Recent studies have elucidated that this compound is an agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1][2][3][4] TLR7 recognizes single-stranded RNA viruses and small synthetic molecules, triggering a signaling cascade that leads to the activation of an immune response. The activation of TLR7 by this compound initiates a MyD88-dependent signaling pathway, culminating in the activation of transcription factors such as NF-κB and IRF7.[5] This leads to the production of pro-inflammatory cytokines and type I interferons, which are crucial for orchestrating both innate and adaptive immunity.

Caption: TLR7 Signaling Pathway Activated by this compound.

Experimental Workflow:

The following workflow was used to dissect the signaling pathway of this compound:

Caption: Workflow for Analyzing this compound-Induced Signaling.

Cellular and In Vivo Effects

The activation of the TLR7 signaling pathway by this compound translates into a range of cellular and in vivo effects, primarily centered on the stimulation of a potent anti-tumor immune response.

Data Presentation:

In Vitro Cytokine Production:

| Cell Type | Cytokine | EC50 (nM) |

| RAW 264.7 Macrophages | TNF-α | 4.62 - 61.7 |

| Bone Marrow-Derived Dendritic Cells | IL-6 | 3.2 - 188 |

In Vivo Anti-Tumor Efficacy (CT26 Colorectal Cancer Model):

| Treatment Group | Primary Tumor Weight Reduction (%) | Reduction in Lung Metastases (%) | Increase in Survival |

| This compound-Cholesterol Liposomes | Significant | Significant | Significant |

Key Findings:

-

Immune Cell Activation: this compound treatment leads to the maturation and activation of dendritic cells, key antigen-presenting cells that bridge innate and adaptive immunity.

-

Cytokine Production: The compound induces the production of a variety of pro-inflammatory cytokines and type I interferons, including TNF-α, IL-6, and IFN-α.[1][6]

-

Anti-Tumor Immunity: In animal models, this compound has been shown to inhibit tumor growth and reduce metastasis.[2][6] This is associated with an increase in tumor-infiltrating cytotoxic T lymphocytes (CD8+ T cells).[2]

-

Vaccine Adjuvant Potential: Due to its potent immunostimulatory properties, this compound is also being explored as a vaccine adjuvant to enhance antigen-specific humoral and cellular immune responses.[4][7]

Structure-Activity Relationship

The chemical structure of this compound is a key determinant of its activity as a TLR7 agonist. It is a benzoic acid-modified purine analog.[6] Modifications to the purine core and the benzoic acid moiety can significantly impact its binding affinity for TLR7 and its overall immunostimulatory potency.

Caption: Structure-Activity Relationship of this compound.

Conclusion and Future Directions

Compound this compound is a potent and selective TLR7 agonist that activates the innate immune system to elicit a robust anti-tumor response. Its well-defined mechanism of action, centered on the MyD88-dependent signaling pathway, provides a strong rationale for its continued development as a novel cancer immunotherapeutic and vaccine adjuvant.

Future research should focus on optimizing the delivery of this compound to enhance its therapeutic index, potentially through conjugation with targeting moieties or formulation in nanoparticle systems.[1][2][6][7][8] Further investigation into the detailed molecular interactions between this compound and TLR7 will also be invaluable for the design of next-generation agonists with improved potency and selectivity. The exploration of combination therapies, where this compound is used in conjunction with other anti-cancer agents such as checkpoint inhibitors, holds significant promise for achieving synergistic therapeutic effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lymph-Node-Targeted Cholesterolized TLR7 Agonist Liposomes Provoke a Safe and Durable Antitumor Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 6. caymanchem.com [caymanchem.com]

- 7. A TLR7 Agonist Conjugated to a Nanofibrous Peptide Hydrogel as a Potent Vaccine Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of 1V209: A Potent TLR7 Agonist for Immunotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 1V209, a potent small-molecule agonist of Toll-like receptor 7 (TLR7). This compound has demonstrated significant anti-tumor effects and is a promising candidate for use as a vaccine adjuvant and in cancer immunotherapy. This document details the underlying mechanism of action through the TLR7 signaling pathway, provides detailed experimental protocols for its evaluation, and presents key quantitative data.

Introduction to this compound and TLR7 Agonism

This compound, also known as TLR7 agonist T7, is a synthetic, benzoic acid-modified purine derivative that activates the innate immune system through its interaction with Toll-like receptor 7. TLR7 is an endosomal receptor that recognizes single-stranded RNA viruses, and its activation triggers a potent immune response, including the production of pro-inflammatory cytokines and type I interferons.[1] The immunostimulatory properties of TLR7 agonists like this compound have positioned them as attractive candidates for development as adjuvants in vaccines and as standalone immunotherapeutic agents for cancer.[2] While highly potent, the utility of unconjugated this compound can be limited by its poor water solubility.[3] To address this, this compound has been conjugated to various molecules, including polysaccharides, cholesterol, and peptides, to enhance its solubility, efficacy, and pharmacokinetic profile while maintaining low toxicity.[3][4]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Formal Name | 4-[[6-amino-7,8-dihydro-2-(2-methoxyethoxy)-8-oxo-9H-purin-9-yl]methyl]-benzoic acid |

| CAS Number | 1062444-54-5 |

| Molecular Formula | C₁₆H₁₇N₅O₅ |

| Molecular Weight | 359.3 g/mol |

| Appearance | A solid |

| Solubility | DMSO: 10 mg/mLPBS (pH 7.2): 0.1 mg/mLDMF: 0.1 mg/mL |

| λmax | 285 nm |

| SMILES | OC(C1=CC=C(CN2C(NC3=C2N=C(OCCOC)N=C3N)=O)C=C1)=O |

| InChI Key | ATISKRYGYNSRNP-UHFFFAOYSA-N |

Mechanism of Action: The TLR7 Signaling Pathway

This compound exerts its immunostimulatory effects by activating the Toll-like receptor 7 (TLR7) signaling pathway, which is primarily a MyD88-dependent pathway. The sequence of events is as follows:

-

Ligand Recognition: this compound, being a small molecule agonist, enters the endosome of immune cells such as dendritic cells (DCs) and B cells, where it binds to and activates the TLR7 receptor.

-

MyD88 Recruitment: Upon activation, TLR7 recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein.

-

Myddosome Formation: MyD88 then forms a complex with IRAK4 (interleukin-1 receptor-associated kinase 4), which in turn phosphorylates and activates IRAK1.

-

TRAF6 Activation: Activated IRAK1 associates with TRAF6 (TNF receptor-associated factor 6), leading to TRAF6 auto-ubiquitination.

-

TAK1 Activation: Ubiquitinated TRAF6 activates the TAK1 (transforming growth factor-β-activated kinase 1) complex.

-

Downstream Signaling: The activated TAK1 complex initiates two major downstream signaling cascades:

-

NF-κB Pathway: Activation of the IKK complex, leading to the phosphorylation and degradation of IκBα, which allows the nuclear translocation of the transcription factor NF-κB.

-

MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38.

-

-

Cytokine Production: The nuclear translocation of NF-κB and the activation of MAPKs result in the transcription and subsequent secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as type I interferons.[1]

References

chemical structure and properties of 1V209

An In-depth Technical Guide to 1V209: A TLR7 Agonist for Immunotherapy

Abstract

This compound, also known as TLR7 agonist T7, is a synthetic small molecule agonist of Toll-like receptor 7 (TLR7) with demonstrated anti-tumor properties.[1][2][3] Structurally, it is a benzoic acid-modified purine derivative.[4] Its mechanism of action involves the activation of the innate immune system, leading to the production of pro-inflammatory cytokines and the priming of an adaptive immune response, qualifying it as a potent vaccine adjuvant.[2] A significant challenge with this compound is its poor water solubility, which necessitates formulation strategies such as conjugation with polysaccharides, cholesterol, or nanoparticles to enhance its bioavailability, efficacy, and targeted delivery while maintaining low toxicity.[1][3] Preclinical studies, both in vitro and in vivo, have shown that formulated this compound can stimulate dendritic cell activation, induce robust cytokine secretion, and inhibit tumor growth and metastasis in various cancer models.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental methodologies related to this compound for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a synthetic compound belonging to the oxoadenine series.[5] Its chemical identity and key properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-[[6-amino-7,8-dihydro-2-(2-methoxyethoxy)-8-oxo-9H-purin-9-yl]methyl]-benzoic acid[4][6] |

| Synonyms | TLR7 agonist T7[1][2][4] |

| CAS Number | 1062444-54-5[1][3][4] |

| Molecular Formula | C₁₆H₁₇N₅O₅[1][3][4] |

| Molecular Weight | 359.34 g/mol [1][3] |

| SMILES | OC(C1=CC=C(CN2C(NC3=C2N=C(OCCOC)N=C3N)=O)C=C1)=O[4] |

| InChI Key | ATISKRYGYNSRNP-UHFFFAOYSA-N[4][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Off-white to yellow solid | [3] |

| Purity | ≥98% | [4] |

| Solubility | DMSO: ≥ 60 mg/mL | [1][2] |

| DMF: 0.1 mg/mL | [4] | |

| PBS (pH 7.2): 0.1 mg/mL | [4] | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

Biological Activity and Mechanism of Action

This compound functions as a selective agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor (PRR) in the innate immune system.[2][7] TLR7 is located within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and other antigen-presenting cells (APCs).[8] Upon binding to TLR7, this compound initiates a signaling cascade that leads to a potent immune response.

The activation of TLR7 by this compound triggers the recruitment of the adaptor protein MyD88. This leads to the formation of a complex with IRAK family kinases and subsequent activation of TRAF6. This cascade culminates in the activation of two primary transcription factors:

-

Nuclear Factor-kappa B (NF-κB): Drives the expression of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

-

Interferon Regulatory Factor 7 (IRF7): Induces the production of Type I interferons (IFN-α), which are critical for anti-viral responses and for cross-priming other immune cells.[8]

The resulting cytokine milieu enhances the antigen-presenting capacity of dendritic cells, promotes the activation of Natural Killer (NK) cells, and primes a robust, antigen-specific adaptive immune response driven by CD8+ T cells.[4][8] This makes this compound a powerful agent for cancer immunotherapy and a candidate for vaccine adjuvants.[2][8]

Preclinical Data Summary

The immunostimulatory activity of this compound has been evaluated in various preclinical models. Notably, unconjugated this compound shows limited activity, whereas its efficacy is significantly enhanced upon conjugation to carriers that improve its solubility and delivery.[4]

Table 3: Summary of In Vitro Studies

| System | Treatment | Key Findings | Concentration/EC₅₀ | Source(s) |

| RAW 264.7 Macrophages | This compound alone | No significant TNF-α secretion | - | [4] |

| RAW 264.7 Macrophages | This compound-polysaccharide conjugates | Increased TNF-α secretion | EC₅₀: 4.62 - 61.7 nM | [4] |

| RAW 264.7 Macrophages | This compound | Stimulates TNF-α production | 0.1 - 10 µM | [3] |

| Mouse BMDCs | This compound alone | No significant IL-6 secretion | - | [4] |

| Mouse BMDCs | This compound-polysaccharide conjugates | Increased IL-6 secretion | EC₅₀: 3.2 - 188 nM | [4] |

| Mouse BMDCs | This compound-αMan-GNPs | Concentration-dependent IL-6 production | - | [9] |

| Human PBMCs | This compound-αMan-GNPs | Induced TNF-α production at low concentrations | - | [9] |

BMDCs: Bone Marrow-Derived Dendritic Cells; PBMCs: Peripheral Blood Mononuclear Cells; GNPs: Gold Nanoparticles.

Table 4: Summary of In Vivo Studies

| Model | Treatment | Key Findings | Source(s) |

| 4T1 Breast Cancer (Mice) | IV administration of this compound formulation | Nanoparticle accumulation in tumors, reduction in primary tumor growth, inhibition of lung metastases. | [3] |

| Mice (General) | IV administration of this compound | Significantly increased plasma levels of IL-6, IP-10, and MCP-1 at 2 hours post-administration. | [3] |

| CT26 Colorectal Cancer (Mice) | Liposomes with this compound-cholesterol | Decreased tumor weight/volume, reduced lung metastases, increased tumor-associated CD8+ IFN-γ+ T cells, and increased survival. | [4][10] |

| C57BL/6 Mice (Immunization) | This compound-αMan-GNPs + Ovalbumin | Induced significantly higher titers of OVA-specific IgG2c antibody compared to unconjugated this compound. No observed splenomegaly or weight loss. | [7] |

Experimental Methodologies

Detailed protocols are essential for reproducing and building upon existing research. Below are representative methodologies for key experiments involving this compound.

In Vitro Cytokine Production Assay

This protocol describes a method to measure the ability of this compound formulations to induce cytokine secretion from immune cells.

Objective: To quantify TNF-α or IL-6 production by RAW 264.7 macrophages or bone marrow-derived dendritic cells (BMDCs) in response to this compound.

Materials:

-

Cell Lines: RAW 264.7 or primary mouse BMDCs.

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin.

-

Reagents: this compound (or its conjugated formulation), Lipopolysaccharide (LPS) as a positive control, PBS as a negative control.

-

Assay Kit: ELISA kit for mouse TNF-α or IL-6.

-

Equipment: 96-well cell culture plates, CO₂ incubator (37°C, 5% CO₂), microplate reader.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells or BMDCs in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the this compound formulation, unconjugated this compound, and LPS in culture medium.

-

Stimulation: Remove the old medium from the cells and add 200 µL of the prepared treatments to the respective wells. Include wells with medium only (untreated) and PBS (vehicle control).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[3][9]

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.

-

ELISA: Quantify the concentration of TNF-α or IL-6 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Construct a standard curve and determine the cytokine concentrations in the samples. Plot the concentration-response curves to determine EC₅₀ values if applicable.

In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure to assess the antitumor effect of this compound formulations in a syngeneic mouse cancer model.

Objective: To evaluate the ability of a this compound formulation to inhibit tumor growth and metastasis.

Materials:

-

Animal Model: BALB/c mice (6-8 weeks old).

-

Cell Line: CT26 colorectal carcinoma or 4T1 breast cancer cells.

-

Reagents: this compound formulation (e.g., this compound-Cho-Lip), vehicle control (e.g., saline or empty liposomes).

-

Equipment: Calipers for tumor measurement, syringes for injection, flow cytometer for immune cell analysis.

Protocol:

-

Tumor Implantation: Subcutaneously inject 5 x 10⁵ CT26 or 4T1 cells into the flank of each mouse.

-

Group Formation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, this compound formulation).

-

Treatment Administration: Administer the this compound formulation intravenously (IV) or via another appropriate route at a predetermined dose and schedule (e.g., 3 mg/kg every 3 days for 4 doses).[11]

-

Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor body weight as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study (due to tumor burden or a fixed time point), euthanize the mice.

-

Tissue Collection: Harvest tumors, spleens, and lungs. Weigh the primary tumors. Count metastatic nodules on the surface of the lungs.

-

Immunophenotyping (Optional): Prepare single-cell suspensions from tumors or spleens. Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD8, CD4, IFN-γ) and analyze by flow cytometry to assess the immune response.

-

Data Analysis: Compare tumor growth curves, final tumor weights, and the number of metastases between treatment groups using appropriate statistical tests (e.g., t-test, ANOVA).

Formulation and Synthesis Strategy

The therapeutic potential of this compound is unlocked through formulations that address its poor solubility. The benzoic acid group on the this compound molecule provides a convenient chemical handle for conjugation.[4][5]

Synthesis Strategy: The synthesis of 8-oxoadenines like this compound typically starts from commercially available purine precursors, such as 2,6-dichloropurine, and involves a multi-step process including alkylation to introduce the N-9 substituent.[5]

Conjugation Strategy: The core challenge with this compound is its hydrophobicity. Conjugation to hydrophilic or amphipathic carriers is a common and effective strategy to overcome this limitation and enhance biological activity.

References

- 1. abmole.com [abmole.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TLR7 agonist T7 supplier | this compound | CAS: 1062444-54-5 |AOBIOUS [aobious.com]

- 7. This compound | TLR | TargetMol [targetmol.com]

- 8. Modes of action of TLR7 agonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journal.whioce.com [journal.whioce.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1V209 (CAS Number: 1062444-54-5): A Potent TLR7 Agonist

This technical guide provides a comprehensive overview of 1V209 (CAS: 1062444-54-5), a benzoic acid-modified purine analog that functions as a potent Toll-like receptor 7 (TLR7) agonist.[1][2][3][4][5][6][7] Intended for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, mechanism of action, experimental protocols, and key quantitative data from preclinical studies.

Core Compound Details

| Property | Value | Reference |

| CAS Number | 1062444-54-5 | [1][2] |

| Formal Name | 4-[[6-amino-7,8-dihydro-2-(2-methoxyethoxy)-8-oxo-9H-purin-9-yl]methyl]-benzoic acid | [1] |

| Synonyms | TLR7 Agonist T7, Toll-Like Receptor 7 Agonist T7 | [1][2] |

| Molecular Formula | C₁₆H₁₇N₅O₅ | [1] |

| Formula Weight | 359.3 g/mol | [1] |

| Appearance | A solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 0.1 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 0.1 mg/ml | [1] |

| SMILES | O=C(O)C1=CC=C(CN2C(NC3=C(N)N=C(OCCOC)N=C23)=O)C=C1 | [4] |

| InChI | InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20) | [1] |

Mechanism of Action: TLR7 Agonism

This compound is a synthetic small molecule that acts as a specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[3][4][7] TLR7 is primarily expressed in the endosomes of various immune cells, including dendritic cells (DCs) and macrophages. Upon binding to TLR7, this compound initiates a signaling cascade that leads to the activation of innate and subsequent adaptive immune responses.

The immunostimulatory activity of this compound is significantly enhanced when it is conjugated to larger molecules such as polysaccharides, sterols, or nanoparticles.[1] Unconjugated this compound shows limited activity, but its conjugates can potently stimulate the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] This property makes this compound a valuable tool for vaccine adjuvant development and cancer immunotherapy research.[7][8]

Signaling Pathway

The activation of TLR7 by this compound triggers a MyD88-dependent signaling pathway, which is a common pathway for most TLRs. This cascade involves the recruitment of adaptor proteins and subsequent activation of transcription factors, leading to the production of inflammatory cytokines and type I interferons.

Caption: TLR7 signaling pathway initiated by this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published literature and are intended to serve as a guide for researchers.

In Vitro Cytokine Secretion Assay

This protocol is adapted from the study by Shinchi et al. (2015) to measure the in vitro activity of this compound conjugates.[1]

Objective: To determine the potency of this compound conjugates in stimulating cytokine secretion from immune cells.

Cell Lines:

-

RAW 264.7 murine macrophages

-

Bone marrow-derived dendritic cells (BMDCs)

Methodology:

-

Cell Culture: Culture RAW 264.7 cells or BMDCs in appropriate media and conditions.

-

Stimulation: Seed cells in 96-well plates and stimulate with various concentrations of this compound-polysaccharide conjugates or unconjugated this compound as a control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the EC50 values, which represent the concentration of the compound that induces a half-maximal response.

Caption: Workflow for in vitro cytokine secretion assay.

In Vivo Antitumor Efficacy Study

This protocol is based on the research by Wan et al. (2021) investigating the antitumor effects of this compound-cholesterol conjugate liposomes.[8][9]

Objective: To evaluate the in vivo antitumor efficacy of liposomal this compound conjugates in a mouse tumor model.

Animal Model:

-

BALB/c mice bearing CT26 colorectal cancer tumors.

Methodology:

-

Tumor Inoculation: Subcutaneously inoculate CT26 cells into the flank of BALB/c mice.

-

Treatment: Once tumors reach a palpable size, randomly assign mice to treatment groups (e.g., saline, unconjugated this compound, this compound-cholesterol liposomes). Administer treatments via a specified route (e.g., intravenous).

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers.

-

Metastasis Assessment: At the end of the study, harvest lungs to assess the number of metastatic nodules.

-

Immunophenotyping: Analyze immune cell populations (e.g., CD8+ T cells) in the tumor microenvironment using flow cytometry.

-

Survival Analysis: Monitor and record the survival of the mice in each treatment group.

Caption: Workflow for in vivo antitumor efficacy study.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and its conjugates.

In Vitro Activity of this compound-Polysaccharide Conjugates

Data from Shinchi et al., Bioconjugate Chemistry, 2015.[1]

| Conjugate | Target Cell | Cytokine | EC50 (nM) |

| This compound-Polysaccharide Conjugates | RAW 264.7 | TNF-α | 4.62 - 61.7 |

| This compound-Polysaccharide Conjugates | BMDCs | IL-6 | 3.2 - 188 |

| Unconjugated this compound | RAW 264.7 / BMDCs | TNF-α / IL-6 | No significant activity |

In Vivo Antitumor Efficacy of this compound-Cholesterol Liposomes

Data from Wan et al., Nano Letters, 2021.[8][9]

| Treatment Group | Primary Tumor Weight | Secondary Tumor Volume | Lung Metastases | CD8+ IFN-γ+ T cells | Survival |

| This compound-Cholesterol Liposomes | Significantly decreased | Significantly decreased | Significantly decreased | Significantly increased | Significantly increased |

| Control Groups | - | - | - | - | - |

Note: The table presents qualitative summaries of the findings. For specific numerical data, please refer to the original publication.

Conclusion

This compound is a well-characterized TLR7 agonist with significant potential in immunotherapy and vaccine development. Its activity is markedly enhanced upon conjugation to various molecular carriers. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers working with this compound. Further investigation into the clinical translation of this compound-based therapeutics is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enhancement of the Immunostimulatory Activity of a TLR7 Ligand by Conjugation to Polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]

- 6. researchgate.net [researchgate.net]

- 7. Lymph-Node-Targeted Cholesterolized TLR7 Agonist Liposomes Provoke a Safe and Durable Antitumor Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toll-like receptor signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Gold Nanoparticles Coimmobilized with Small Molecule Toll-Like Receptor 7 Ligand and α-Mannose as Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Unconjugated 1V209: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the in vitro activity of the unconjugated small molecule 1V209. Known as a Toll-like receptor 7 (TLR7) agonist, this compound's core activity and limitations in its unconjugated form are critical considerations for its application in immunology and cancer research. While often studied in conjugated forms to enhance its therapeutic potential, understanding the baseline in vitro profile of unconjugated this compound is fundamental.

Core In Vitro Activity Data

Unconjugated this compound is a synthetic TLR7 agonist, identified as 2-methoxyethoxy-8-oxo-9-(4-carboxy benzyl)adenine.[1] Its primary mechanism of action is the activation of the TLR7 signaling pathway. However, its efficacy in the unconjugated state is notably limited, which has led to widespread investigation of its use in conjugated forms.

Quantitative Summary of In Vitro Activity

The in vitro activity of unconjugated this compound is characterized by low potency in inducing cytokine secretion from immune cells. This is often attributed to its limited solubility and potentially suboptimal interaction with the TLR7 receptor in its free form.

| Assay | Cell Line | Metric | Result for Unconjugated this compound | Notes |

| TNF-α Secretion | RAW 264.7 Macrophages | Cytokine Induction | No significant increase | In contrast, various this compound-polysaccharide conjugates show EC50 values in the range of 4.62-61.7 nM.[2] |

| IL-6 Secretion | Bone Marrow-Derived Dendritic Cells (BMDCs) | Cytokine Induction | No significant increase | In contrast, various this compound-polysaccharide conjugates show EC50 values in the range of 3.2-188 nM.[2] |

| TLR7 Activation | HEK-Blue™ mTLR7 Reporter Cells | Reporter Gene Activation | Tested at 10 µM | The maximum aqueous solubility of unconjugated this compound is approximately 100 µM.[3] |

Mechanism of Action: The TLR7 Signaling Pathway

This compound functions by binding to and activating TLR7, an endosomal receptor. This activation triggers a downstream signaling cascade primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors, such as NF-κB and IRF7, which in turn induce the expression of pro-inflammatory cytokines and Type I interferons.

Experimental Protocols

The following outlines a common methodology for assessing the in vitro activity of TLR7 agonists like unconjugated this compound.

TLR7 Reporter Gene Assay

This assay quantifies TLR7 activation by measuring the activity of a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB-inducible promoter.

1. Cell Culture and Seeding:

-

Culture HEK-Blue™ mTLR7 cells (or a similar reporter cell line) according to the supplier's protocol. These cells stably express mouse TLR7 and an NF-κB-inducible SEAP reporter gene.

-

Plate the cells in a 96-well plate at a density of approximately 5 x 104 cells per well and incubate for 24 hours.

2. Compound Preparation and Stimulation:

-

Prepare a stock solution of unconjugated this compound in an appropriate solvent (e.g., DMSO).[4]

-

Create serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the culture medium from the cells and add the this compound dilutions. Include a positive control (e.g., R848) and a vehicle control (e.g., DMSO).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

3. Measurement of Reporter Gene Activity:

-

After incubation, collect the cell culture supernatant.

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant according to the manufacturer's instructions.

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a spectrophotometer.

4. Data Analysis:

-

Subtract the absorbance of the vehicle control from the values obtained for the treated samples.

-

Plot the absorbance values against the concentration of this compound to generate a dose-response curve.

Experimental Workflow Diagram

Conclusion

The available in vitro data indicates that unconjugated this compound is a TLR7 agonist, but it exhibits low potency in its free form, particularly in inducing cytokine responses from primary immune cells. This has necessitated its chemical modification and conjugation to various carriers to improve solubility, enhance efficacy, and achieve targeted delivery.[1][5][6] This technical guide provides a foundational understanding of the core in vitro characteristics of unconjugated this compound, which is essential for researchers and drug developers working with this and related molecules.

References

- 1. This compound | TLR | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and application of an in vitro assay to assess target-independent B-cell activation by targeted TLR7 immune agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1V209 in the Activation of Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1V209 is a potent small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Its activation triggers a cascade of signaling events, leading to the production of pro-inflammatory cytokines and the induction of a robust anti-tumoral and anti-viral immune response. This technical guide provides an in-depth overview of the role of this compound in innate immunity activation, with a focus on its mechanism of action, experimental validation, and potential therapeutic applications. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and infectious diseases.

Introduction to this compound

This compound is a synthetic imidazoquinoline compound that acts as a selective agonist for Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is an endosomal receptor primarily expressed by immune cells such as dendritic cells (DCs), macrophages, and B cells. It recognizes single-stranded RNA (ssRNA) viruses, initiating a crucial first line of defense. By mimicking viral ssRNA, this compound activates TLR7 and triggers a powerful innate immune response, which can subsequently lead to the development of an adaptive immune response.[4] Due to its immunostimulatory properties, this compound has garnered significant interest as a potential therapeutic agent, particularly in the fields of oncology and vaccinology.[2]

To enhance its therapeutic potential, this compound is often conjugated with various molecules, such as polysaccharides or cholesterol.[1][5][6] These conjugations aim to improve its solubility, stability, and delivery to target immune cells, while also potentially reducing systemic side effects.[1][6]

Mechanism of Action: The TLR7 Signaling Pathway

Upon binding to TLR7 in the endosomal compartment of an immune cell, this compound initiates a well-defined signaling cascade. This pathway is primarily mediated by the adaptor protein Myeloid differentiation primary response 88 (MyD88).

The key steps in the this compound-induced TLR7 signaling pathway are as follows:

-

Ligand Recognition: this compound enters the endosome and binds to TLR7.

-

Recruitment of Adaptor Proteins: Upon activation, TLR7 recruits the MyD88 adaptor protein.

-

Formation of the Myddosome: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, forming a complex known as the Myddosome.[7]

-

Activation of TRAF6: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6), which is a key E3 ubiquitin ligase.[8]

-

Activation of Downstream Pathways: TRAF6 activation leads to the activation of two major downstream signaling pathways:

-

NF-κB Pathway: TRAF6 activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation leads to the degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus.[7][9]

-

IRF7 Pathway: TRAF6 also plays a crucial role in the activation of interferon regulatory factor 7 (IRF7), a master regulator of type I interferon production.[8]

-

-

Gene Transcription: In the nucleus, NF-κB and IRF7 induce the transcription of genes encoding for a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and type I interferons (IFN-α/β).[7][8]

Quantitative Data on this compound-Induced Innate Immune Activation

The immunostimulatory activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from these experiments.

Table 1: In Vitro Cytokine Induction by this compound

| Cell Line | This compound Concentration | Cytokine Measured | Fold Induction / Concentration | Reference |

| RAW 264.7 Macrophages | 0.1-10 µM | TNF-α | Significant stimulation | [1] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Not specified (18 hours treatment) | IL-6 | Increased production | [1] |

| RAW 264.7 Macrophages (this compound-polysaccharide conjugates) | EC50: 4.62-61.7 nM | TNF-α | Dose-dependent increase | [5] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) (this compound-polysaccharide conjugates) | EC50: 3.2-188 nM | IL-6 | Dose-dependent increase | [5] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound Conjugates

| Cancer Model | This compound Formulation | Key Findings | Reference |

| CT26 Colorectal Cancer | This compound-cholesterol liposomes | Decreased primary tumor weight and secondary tumor volume. Increased tumor-associated CD8+ IFN-γ+ T cells. | [5] |

| 4T1 Breast Cancer | This compound-cholesterol liposomes | Inhibition of tumor progression. | [6] |

| Pan02 Pancreatic Cancer | This compound-cholesterol liposomes | Inhibition of tumor progression. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the immunostimulatory properties of this compound.

In Vitro Cytokine Induction Assay

This protocol describes the measurement of cytokine production from immune cells stimulated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Immune cell line (e.g., RAW 264.7 macrophages) or primary cells (e.g., bone marrow-derived dendritic cells)

-

Cell culture medium and supplements

-

This compound (and/or its conjugates)

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the immune cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Stimulation: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a negative control (medium only) and a positive control (e.g., LPS for macrophages).

-

Incubation: Incubate the plates for a specified period (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatants.

-

ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to a standard curve generated with known concentrations of the cytokine.

In Vivo Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model, such as the CT26 colorectal cancer model.

Materials:

-

Syngeneic mouse strain (e.g., BALB/c for CT26 tumors)

-

Tumor cell line (e.g., CT26)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

Surgical tools for tumor excision

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a specific number of tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of the mice.[10]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups.

-

Treatment Administration: Administer the this compound formulation (or vehicle control) to the respective groups according to the predetermined schedule and route of administration (e.g., intraperitoneal, intravenous, or intratumoral).

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (length x width²)/2.

-

Endpoint: At the end of the study (determined by tumor size limits or a specific time point), humanely euthanize the mice.

-

Analysis: Excise the tumors and measure their weight. Tumors and spleens can be processed for further analysis, such as flow cytometry to determine the infiltration of immune cells (e.g., CD8+ T cells, dendritic cells).

Drug Development and Clinical Perspective

While preclinical studies have demonstrated the potent immunostimulatory and anti-tumor effects of this compound, information regarding its progression into human clinical trials is limited. The clinical development of TLR7 agonists, in general, has faced challenges related to managing systemic immune activation and potential toxicities.

However, the development of novel formulations, such as conjugating this compound to cholesterol to form liposomes that target lymph nodes, represents a promising strategy to enhance efficacy and improve the safety profile.[6] Such approaches may pave the way for the clinical translation of this compound and other TLR7 agonists for the treatment of cancer and other diseases.

Several other TLR7 and TLR7/8 agonists are currently being evaluated in clinical trials for various solid tumors, both as monotherapies and in combination with other immunotherapies like checkpoint inhibitors.[11][12] The insights gained from these trials will be invaluable for the future development of this compound and the broader class of TLR7 agonists.

Conclusion

This compound is a powerful tool for activating the innate immune system through the TLR7 signaling pathway. Its ability to induce a robust pro-inflammatory cytokine response and subsequent anti-tumor immunity has been well-documented in preclinical models. The ongoing development of advanced delivery systems and a deeper understanding of the dose-dependent effects of TLR7 activation will be critical for harnessing the full therapeutic potential of this compound in a clinical setting. This technical guide provides a comprehensive foundation for researchers and drug developers to further explore and exploit the promising immunomodulatory properties of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. TLR7 Signaling Shapes and Maintains Antibody Diversity Upon Virus-Like Particle Immunization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Lymph-Node-Targeted Cholesterolized TLR7 Agonist Liposomes Provoke a Safe and Durable Antitumor Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toll-like Receptor 7 (D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 10. Tumor growth limited to subcutaneous site vs tumor growth in pulmonary site exhibit differential effects on systemic immunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trial watch: Toll-like receptor ligands in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications and clinical trial landscape using Toll-like receptor agonists to reduce the toll of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Compound 1V209: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the compound 1V209, a Toll-like receptor 7 (TLR7) agonist with demonstrated anti-tumor effects.[1][2][3] The information presented herein is intended to support research and development activities by providing essential physicochemical data, detailed experimental methodologies, and relevant biological context.

Core Properties of this compound

This compound, also known as TLR7 agonist T7, is a benzoic acid-modified purine derivative.[4] Its activity as a TLR7 agonist makes it a compound of interest for immunotherapy and as a vaccine adjuvant.[2] However, its low intrinsic water solubility often necessitates formulation strategies, such as conjugation with polysaccharides or cholesterol, to enhance its delivery and efficacy in biological systems.[1][3][5]

Chemical Information:

Solubility Profile

The solubility of this compound has been determined in various solvents and solvent systems. The data indicates that this compound is poorly soluble in aqueous solutions and requires organic solvents or specific formulations for effective dissolution.

Table 1: Quantitative Solubility Data for this compound

| Solvent/System | Solubility | Concentration (mM) | Notes | Source |

| DMSO | 83.33 mg/mL | 231.90 | Sonication is recommended. | [6] |

| DMSO | 72 mg/mL | 200.36 | Use fresh DMSO as moisture can reduce solubility. | [2] |

| DMSO | 10 mg/mL | - | - | [4] |

| DMF | 0.1 mg/mL | - | - | [4] |

| PBS (pH 7.2) | 0.1 mg/mL | - | - | [4] |

| Water | Insoluble | - | - | [2] |

| Ethanol | Insoluble | - | - | [2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 5.79 | Clear solution. For in vivo use. | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 5.79 | Clear solution. For in vivo use. | [1] |

Stability Profile

Proper storage is critical to maintain the integrity and activity of this compound. Stability data from suppliers provides guidance on long-term storage conditions.

Table 2: Stability and Storage Recommendations for this compound

| Form | Storage Temperature | Duration | Source |

| Solid (Powder) | -20°C | 3 years | [2] |

| Solid (Powder) | -20°C | ≥ 4 years | [4] |

| Stock Solution in Solvent | -80°C | 2 years | [1] |

| Stock Solution in Solvent | -20°C | 1 year | [1] |

| Stock Solution in Solvent | -80°C | 1 year | [2] |

| Stock Solution in Solvent | -20°C | 1 month | [2] |

For in vivo experiments, it is recommended to prepare working solutions fresh on the same day of use.[1]

Experimental Protocols

The following sections detail standardized methodologies for assessing the solubility and stability of compounds like this compound.

Solubility Determination

a) Kinetic Solubility Assay (High-Throughput Screening)

This method is suitable for rapid assessment of solubility during early drug discovery.

-

Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.

-

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for spectrophotometric method)

-

Plate reader (Nephelometer or UV/Vis spectrophotometer)

-

Multichannel pipettes

-

-

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume of PBS (e.g., 198 µL) to achieve the final desired compound concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[4]

-

Detection:

-

Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.[4]

-

UV Spectrophotometry: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax (285 nm for this compound) and determine the concentration using a standard curve.[4]

-

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

b) Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility, which is the true saturation point of a compound in a solvent.

-

Objective: To measure the concentration of a compound in a saturated solution after it has reached equilibrium with the solid phase.

-

Materials:

-

This compound compound (solid)

-

Selected solvent (e.g., PBS pH 7.4, water)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

-

-

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

-

Data Analysis: The equilibrium solubility is the average concentration determined from multiple replicates after equilibrium has been confirmed.

Stability Assessment

a) Forced Degradation Study

This study evaluates the intrinsic stability of the compound by subjecting it to stress conditions to identify potential degradation products and pathways.

-

Objective: To accelerate the degradation of this compound under various stress conditions to develop and validate a stability-indicating analytical method.

-

Stress Conditions (as per ICH Q1A(R2) guidelines): [2]

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for up to 2 hours.[2]

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for up to 2 hours.[2]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 2 hours.[2]

-

Thermal Stress: Dry heat at 105°C for 24-72 hours.[2]

-

Photolytic Degradation: Exposure to UV and visible light (1.2 million lux hours and 200 watt-hours/m²).[2]

-

-

Procedure:

-

Prepare solutions of this compound in the respective stress media.

-

Expose the solutions to the specified conditions for the designated time.

-

At appropriate time points, withdraw samples and neutralize them if necessary.

-

Analyze the stressed samples using a suitable analytical method, typically HPLC with a photodiode array (PDA) detector, to separate the parent compound from any degradation products.

-

-

Data Analysis: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2][3] The analytical method is considered stability-indicating if it can resolve the degradation peaks from the parent peak.

b) Long-Term Stability Testing

This study evaluates the stability of the compound under recommended storage conditions to establish a re-test period or shelf life.

-

Objective: To monitor the physical and chemical stability of this compound over an extended period under defined storage conditions.

-

Storage Conditions (as per ICH Q1A(R2) guidelines): [1][6]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Procedure:

-

Store multiple batches of this compound (solid or in solution) in the specified environmental chambers.

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples.[1]

-

Analyze the samples for appearance, assay (potency), degradation products, and other relevant quality attributes using a validated stability-indicating method.

-

-

Data Analysis: Evaluate the data for any trends in degradation or changes in physical properties over time to establish the shelf life.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a compound like this compound.

Signaling Pathway

This compound functions as a TLR7 agonist. TLR7 is an endosomal receptor that recognizes single-stranded RNA, leading to the activation of innate and adaptive immune responses. The signaling cascade is primarily mediated through the MyD88 adaptor protein.

References

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. database.ich.org [database.ich.org]

- 6. purple-diamond.com [purple-diamond.com]

Navigating the Preclinical Safety Landscape of 1V209: A Technical Overview

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth analysis of the preclinical safety profile and preliminary toxicity data for 1V209, a potent Toll-like receptor 7 (TLR7) agonist under investigation for its anti-tumor effects. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on this compound's safety, particularly when formulated in advanced delivery systems, and details the experimental protocols used in its evaluation.

Executive Summary

This compound is a benzoic acid-modified purine that functions as a TLR7 agonist, stimulating innate immune responses with therapeutic potential in oncology.[1] Preclinical evidence strongly suggests that the safety profile of this compound is significantly enhanced when conjugated with carrier molecules like polysaccharides or cholesterol, the latter forming liposomal formulations (this compound-Cho-Lip).[1][2][3] These advanced formulations are designed to improve solubility, target lymph nodes, and mitigate the systemic inflammatory responses often associated with TLR agonists, thereby reducing adverse effects.[3][4] While standalone this compound has demonstrated immunostimulatory activity, its conjugation is crucial for achieving a favorable therapeutic window.

In Vitro Cytokine Induction

The immunostimulatory activity of this compound, a key aspect of its mechanism of action, is initially assessed by its ability to induce pro-inflammatory cytokine production in immune cells.

| Cell Line | Cytokine | Formulation | Concentration/EC50 | Outcome | Reference |

| RAW 264.7 Macrophages | TNF-α | This compound-polysaccharide conjugates | EC50: 4.62-61.7 nM | Increased TNF-α secretion | [1] |

| RAW264.7 cells | TNF-α | This compound | 0.1-10 μM | Significant stimulation of TNF-α production | [2] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | IL-6 | This compound-polysaccharide conjugates | EC50: 3.2-188 nM | Increased IL-6 secretion | [1] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | IL-6 | This compound | Not specified | Increased IL-6 production | [2] |

In Vivo Safety and Efficacy in Murine Models

Preclinical studies in various mouse tumor models have provided initial evidence of the safety and anti-tumor efficacy of this compound formulations.

| Animal Model | Tumor Type | Formulation | Key Safety Findings | Key Efficacy Findings | Reference |

| Mice | 4T1 Breast Cancer | Nanoparticle formulation | Not specified | Nanoparticle accumulation in tumors, reduction in primary tumor growth, inhibition of lung metastases | [2] |

| Mice | CT26 Colorectal Cancer | This compound-cholesterol conjugate liposomes | Exerted minimal toxic effects | Decreased primary tumor weight, secondary tumor volume, and number of secondary lung metastases; increased tumor-associated CD8+ IFN-γ+ T cells and survival | [1][3] |

| Mice | 4T1 Breast Cancer | This compound-Cho-Lip | Minimal toxic effects | Inhibited tumor progression | [3][4] |

| Mice | Pan02 Pancreatic Ductal Cancer | This compound-Cho-Lip | Minimal toxic effects | Inhibited tumor progression | [3][4] |

Experimental Protocols

In Vitro Cytokine Secretion Assay

Objective: To determine the ability of this compound and its conjugates to stimulate cytokine secretion from immune cells.

Cell Lines:

-

RAW 264.7 murine macrophage cell line.

-

Bone marrow-derived dendritic cells (BMDCs) isolated from mice.

Methodology:

-

RAW 264.7 cells or BMDCs are seeded in appropriate culture plates and allowed to adhere.

-

Cells are then treated with varying concentrations of this compound or this compound-conjugates. Unconjugated this compound and vehicle controls are run in parallel.

-

After a specified incubation period (e.g., 18 hours), the cell culture supernatant is collected.[2]

-

The concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.

-

The half-maximal effective concentration (EC50) is calculated from the dose-response curves.

Murine Tumor Models for In Vivo Efficacy and Toxicity

Objective: To evaluate the anti-tumor efficacy and systemic toxicity of this compound formulations in vivo.

Animal Models:

-

BALB/c mice for CT26 colorectal cancer and 4T1 breast cancer models.

-

C57BL/6 mice for Pan02 pancreatic ductal cancer models.

Methodology:

-

Tumor cells (e.g., CT26, 4T1, or Pan02) are subcutaneously injected into the flank of the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Treatment groups receive intravenous (IV) or other appropriate routes of administration of this compound formulations (e.g., this compound-Cho-Lip). Control groups may receive saline or vehicle.

-

Tumor growth is monitored regularly by measuring tumor volume.

-

Systemic toxicity is assessed by monitoring body weight, clinical signs of distress, and, upon study completion, through histological analysis of major organs.

-

Plasma levels of pro-inflammatory cytokines (e.g., IL-6, IP-10, MCP-1) can be measured at specific time points post-administration to assess systemic immune activation.[2]

-

At the end of the study, primary tumors and metastatic sites (e.g., lungs) are excised, weighed, and may be further analyzed for immune cell infiltration (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.[1]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in this compound's action and evaluation, the following diagrams are provided.

Caption: Simplified signaling pathway of this compound via TLR7 activation.

Caption: General workflow for the preclinical evaluation of this compound.

Conclusion

The available preclinical data indicates that this compound is a potent TLR7 agonist with promising anti-tumor activity. The key to unlocking its therapeutic potential lies in advanced formulations that enhance its safety profile by minimizing systemic toxicity. Conjugation with molecules like cholesterol to form liposomes has been shown to be an effective strategy.[3][4] Further studies are warranted to fully characterize the long-term safety and toxicity of this compound formulations and to establish a clear path toward clinical translation. This guide provides a foundational understanding of the current safety landscape of this compound for the scientific community.

References

Commercial Suppliers and Technical Guide to Research-Grade 1V209

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research-grade toll-like receptor 7 (TLR7) agonist, 1V209. It is intended for researchers, scientists, and drug development professionals interested in the procurement and application of this potent immunostimulatory compound. This document outlines commercial sources, key technical data, experimental protocols, and the underlying signaling pathways.

Commercial Availability

This compound is available from several commercial suppliers specializing in research-grade biochemicals. Researchers should always request a certificate of analysis to ensure the quality and purity of the compound for their specific applications.

| Supplier | Purity | Available Forms | Notes |

| MedchemExpress | 99.67%[1] | Solid, 10 mM in DMSO[2] | Also offers pre-dissolved solutions for convenience. |

| Cayman Chemical | ≥98% | Solid | Provides detailed analytical data on their website. |

| Selleck Chemicals | Not specified | Solid | Known for a wide range of bioactive small molecules. |

| AbMole BioScience | Not specified | Solid | Offers a variety of TLR agonists and inhibitors. |

Physicochemical and Biological Properties

This compound is a benzoic acid-modified purine derivative that functions as a potent and selective agonist for Toll-like receptor 7 (TLR7).[1] Its activation of TLR7 triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and the enhancement of both innate and adaptive immune responses.[3] Due to its immunostimulatory properties, this compound has demonstrated significant anti-tumor effects in various preclinical models.[2][3]

| Property | Value | Reference |

| CAS Number | 1062444-54-5 | MedchemExpress |

| Molecular Formula | C₁₇H₁₇N₅O₄ | MedchemExpress |

| Molecular Weight | 355.35 g/mol | MedchemExpress |

| Purity | 99.67% | MedchemExpress[1] |

| Solubility | DMSO: 72 mg/mL (200.36 mM) | Selleck Chemicals[3] |

| In Vitro Activity | Stimulates TNF-α production in RAW 264.7 cells (0.1-10 µM) | MedchemExpress[1] |

| Increases IL-6 production in bone marrow-derived dendritic cells | MedchemExpress[1] | |

| In Vivo Activity | Increases plasma levels of IL-6, IP-10, and MCP-1 in mice | MedchemExpress[2] |

| Inhibits tumor growth and lung metastases in a 4T1 breast cancer model | MedchemExpress[2] |

Signaling Pathway

Activation of TLR7 by this compound in the endosome of immune cells, such as dendritic cells and macrophages, initiates a signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRF7, culminating in the expression of type I interferons and other pro-inflammatory cytokines.

Caption: TLR7 Signaling Pathway Activated by this compound.

Experimental Protocols

The following are generalized protocols for common in vitro and in vivo applications of this compound, based on published research. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Stimulation of Macrophages (RAW 264.7)

This protocol describes the stimulation of the murine macrophage cell line RAW 264.7 to assess cytokine production.

Materials:

-

RAW 264.7 cells

-

Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

ELISA kit for TNF-α or IL-6

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C, 5% CO₂.

-

Preparation of this compound dilutions: Prepare serial dilutions of this compound from the stock solution in complete DMEM to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Analysis: Measure the concentration of TNF-α or IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.

In Vivo Murine Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model (e.g., CT26 colorectal or 4T1 breast cancer).

Materials:

-

6-8 week old female BALB/c mice

-

CT26 or 4T1 tumor cells

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

-

Calipers for tumor measurement

-

Syringes and needles for injection

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ CT26 or 4T1 cells in 100 µL of PBS into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.

-

This compound Administration: Prepare the this compound formulation in the vehicle solution. Administer this compound intravenously (IV) or intratumorally (IT) at a predetermined dose and schedule (e.g., 1 mg/kg every 3 days). The control group should receive the vehicle only.

-

Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study.

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint size as per institutional animal care and use committee (IACUC) guidelines. Tumors and other organs can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration, histology).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Caption: General Experimental Workflow for this compound Evaluation.

Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Stimulation with 1V209

For Researchers, Scientists, and Drug Development Professionals

Introduction

1V209 is a potent synthetic small molecule agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1][2] Activation of TLR7 by agonists like this compound in immune cells, such as macrophages and dendritic cells, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This immunostimulatory activity makes this compound a compound of significant interest for applications in vaccine adjuvants and cancer immunotherapy.[1][3] These application notes provide detailed protocols for the in vitro stimulation of murine macrophage and dendritic cell lines with this compound to induce and quantify cytokine responses.

Mechanism of Action: TLR7 Signaling Pathway

This compound, as a TLR7 agonist, initiates an intracellular signaling cascade upon binding to TLR7 within the endosomes of immune cells. This binding event leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK (Interleukin-1 Receptor-Associated Kinase) family members. Subsequent activation of TRAF6 (TNF Receptor-Associated Factor 6) leads to the activation of downstream pathways, including the NF-κB and MAPK signaling pathways. The culmination of this cascade is the nuclear translocation of transcription factors, such as NF-κB and AP-1, which induce the expression of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Caption: TLR7 signaling pathway initiated by this compound.

Data Presentation

The following tables summarize the quantitative data for this compound-mediated stimulation of RAW264.7 macrophages and bone marrow-derived dendritic cells (BMDCs).

Table 1: this compound Stimulation of RAW264.7 Macrophages for TNF-α Production

| Parameter | Value | Cell Line | Cytokine Measured | Assay | Reference |

| Concentration Range | 0.1 - 10 µM | RAW264.7 | TNF-α | ELISA | |

| EC50 | 2.11 µM | RAW264.7 | TNF-α | ELISA | |

| Incubation Time | 6 hours | RAW264.7 | TNF-α | ELISA |

Table 2: this compound Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs) for IL-6 Production

| Parameter | Recommended Range | Cell Type | Cytokine Measured | Assay | Reference |

| Concentration Range | 1 - 10 µM | Murine BMDCs | IL-6 | ELISA | Adapted from |

| Incubation Time | 18 - 24 hours | Murine BMDCs | IL-6 | ELISA |

Experimental Protocols

The following are detailed protocols for the in vitro stimulation of cell cultures with this compound.

Protocol 1: Stimulation of RAW264.7 Macrophages for TNF-α Production

This protocol describes the stimulation of the murine macrophage cell line RAW264.7 with this compound to measure the secretion of TNF-α.

Materials:

-

RAW264.7 cells (ATCC TIB-71)

-

DMEM with high glucose, L-glutamine, and sodium pyruvate (Gibco)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Sterile PBS

-

This compound (stock solution in DMSO)

-

96-well flat-bottom cell culture plates

-

Mouse TNF-α ELISA kit

-

Plate reader

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding:

-

Harvest cells using a cell scraper.

-

Perform a cell count and check viability using a hemocytometer and trypan blue.

-

Seed 1 x 10⁵ cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate overnight to allow for cell adherence.

-

-

This compound Stimulation:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. A suggested concentration range for a dose-response curve is 0.1, 0.5, 1, 2.5, 5, and 10 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an unstimulated control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

-

Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection and Analysis:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant without disturbing the cell monolayer.

-

Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions.

-

Read the absorbance on a plate reader and calculate the concentration of TNF-α from a standard curve.

-

Caption: Workflow for RAW264.7 cell stimulation with this compound.

Protocol 2: Generation and Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs) for IL-6 Production

This protocol outlines the generation of murine BMDCs from bone marrow progenitors and their subsequent stimulation with this compound to measure IL-6 secretion.

Materials:

-

6-8 week old C57BL/6 or BALB/c mice

-

RPMI-1640 medium (Gibco)

-